1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone
Description
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone is a pyrimidine derivative featuring:
- A methyl group at position 4 of the pyrimidine ring.
- A piperidinyl group (a six-membered amine ring) at position 2.
- An ethanone (acetyl) group at position 3.
Properties
IUPAC Name |
1-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-11(10(2)16)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSFPTLEGUHGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349846 | |
| Record name | 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66373-33-9 | |
| Record name | 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a piperidine group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models, suggesting that 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone may possess similar properties due to its structural analogies .
- Neuroprotective Effects : Studies have suggested that compounds with a similar structure may offer neuroprotection against oxidative stress, making them candidates for further exploration in neurodegenerative disease therapies .
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules used in drug discovery:
- Lead Compound Development : Its unique structure allows it to be modified to enhance biological activity or reduce toxicity, making it a key player in developing new therapeutic agents .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of piperidine derivatives. The results indicated that modifications to the piperidine ring could enhance efficacy. The study included tests on various derivatives of this compound, showing promising results in reducing depressive behaviors in rodent models .
Case Study 2: Neuroprotective Properties
Another significant study focused on the neuroprotective properties of similar compounds. It was found that certain modifications led to increased resistance against neurotoxicity induced by glutamate. The findings suggested pathways through which these compounds could mitigate neuronal damage, providing insights into potential treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents at positions 2 and 4 of the pyrimidine ring. Key differences in molecular properties and biological activities are highlighted:
*Calculated molecular weight based on formula C₁₂H₁₇N₃O.
Key Structural and Functional Differences
- Piperidinyl vs. In contrast, piperazinyl (e.g., in ) introduces a second nitrogen, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.
- Methylthio vs.
- Position 4 Substituents: Methyl groups (target compound, ) provide steric bulk and stabilize the ring structure. Cyclopentylamino () introduces conformational flexibility and hydrophobic interactions, which may influence binding to targets like kinases.
Biological Activity
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities supported by recent research findings.
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.309 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 391.7 ± 34.0 °C at 760 mmHg
- LogP : 3.01
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
In Vitro Studies : The compound has demonstrated antiproliferative effects on several cancer cell lines, including:
- Lung Cancer : Exhibited significant inhibition of cell growth.
- Breast Cancer (MDA-MB-231) : Showed notable activity with an IC50 value indicating effective dosage levels.
- Colorectal Cancer : Demonstrated potential in reducing tumor cell viability.
- In Vivo Studies : Animal models have confirmed the compound's efficacy in reducing tumor size and promoting apoptosis in cancerous tissues, suggesting its role as a promising candidate for further development in cancer therapies.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains:
- Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results :
- Strong activity against Staphylococcus aureus and Escherichia coli.
- Moderate activity against Salmonella typhi and Bacillus subtilis.
This suggests that the compound could be leveraged as a lead structure for developing new antibacterial agents.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : The compound showed significant inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 3.45 |
| Standard Inhibitor (Donepezil) | 0.15 |
This data indicates that while the compound is less potent than established inhibitors, it still holds promise as a scaffold for further optimization.
Study 1: Anticancer Efficacy
A study published in ACS Omega reported that derivatives of piperidine, including this compound, exhibited significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications to enhance bioactivity .
Study 2: Antibacterial Properties
Research conducted on various synthesized compounds revealed that those containing the piperidine moiety displayed strong antibacterial activities, particularly against Gram-positive bacteria . This reinforces the potential application of piperidine derivatives in developing new antibiotics.
Study 3: Enzyme Inhibition Profile
A comprehensive evaluation of enzyme inhibition highlighted that compounds similar to this compound can serve as effective AChE inhibitors, with implications for treating cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
